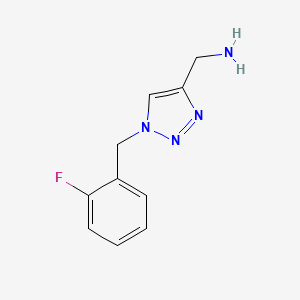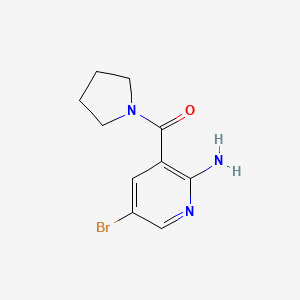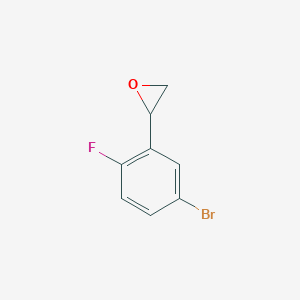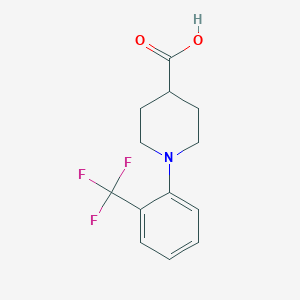
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid” seems to be a complex organic molecule. Trifluoromethylphenyl is a common motif in medicinal chemistry, known for its bioactive properties .
Synthesis Analysis
While specific synthesis information for this compound was not found, trifluoromethyl groups are often introduced into molecules using various methods . For instance, Suzuki-coupling reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution
Piperidine derivatives undergo nucleophilic aromatic substitution reactions, providing a pathway for synthesizing various compounds, including those with potential biological activities. Such reactions are fundamental in organic chemistry and can be utilized in the development of pharmaceuticals and materials science (Pietra & Vitali, 1972).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of piperidine-4-carboxylic acid, can inhibit microbial growth at concentrations lower than their yield and titer in fermentative production. This property is significant in biotechnology and food preservation, indicating the need for metabolic engineering to enhance microbial tolerance (Jarboe, Royce, & Liu, 2013).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, structurally related to piperidine carboxylic acids, have been studied for their anticancer properties. These compounds' biochemical mechanisms, including apoptosis induction and reactive oxygen species generation, suggest potential therapeutic applications in oncology (De, Baltas, & Bedos-Belval, 2011).
Environmental Persistence of Fluorinated Compounds
Studies on fluorinated alternatives to long-chain carboxylic acids emphasize environmental and health impacts. Understanding the biodegradability and toxicological profiles of these compounds, including trifluoromethyl derivatives, is crucial for assessing environmental risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Novel Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups, including piperidine and its derivatives, highlights the potential for developing new CNS acting drugs. Such compounds could address the limitations of current CNS medications, such as addiction and tolerance (Saganuwan, 2017).
Synthesis and Biological Activity of 1-Indanones
The synthesis and evaluation of 1-indanones, which can be structurally related to piperidine-4-carboxylic acid derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This highlights the chemical versatility and therapeutic potential of these compounds (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-4-11(10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFFWPEGVHDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
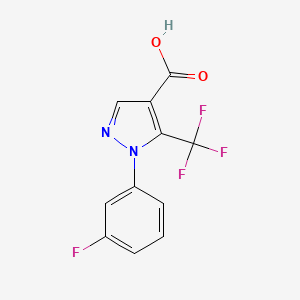
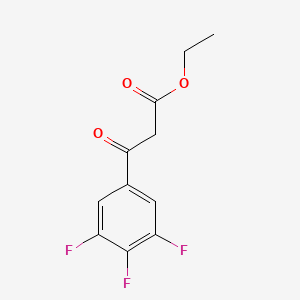
![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)
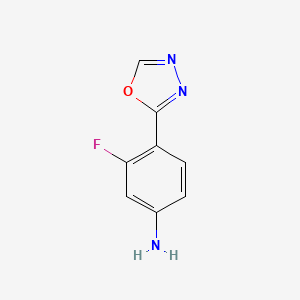
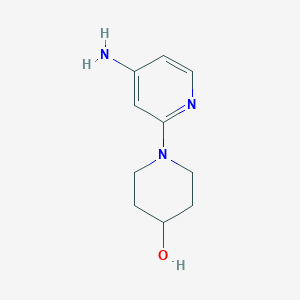
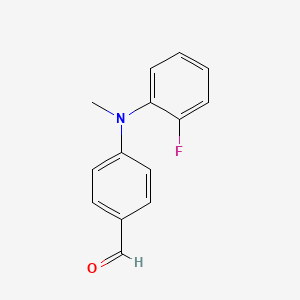
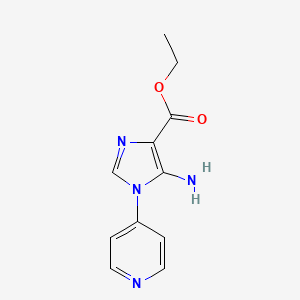
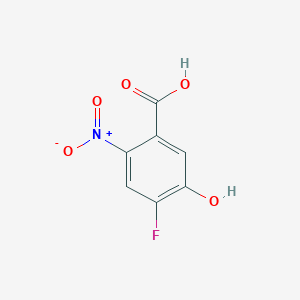
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)
